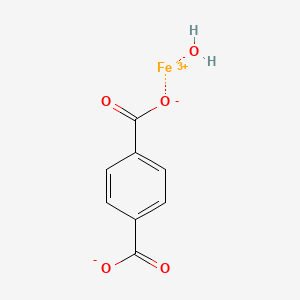

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate

Description

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a metal-organic framework (MOF) or coordination polymer incorporating iron (Fe) as the central metal node and benzene-1,4-dicarboxylate (BDC) as the organic linker. The hydroxyl group (-OH) attached to the Fe center may introduce Brønsted acidity or modulate Lewis acidity, influencing catalytic or adsorption properties. Such Fe-based MOFs are of interest for applications in catalysis, gas storage, and magnetic resonance imaging (MRI) due to iron’s redox activity and paramagnetic nature .

Properties

Molecular Formula |

C8H6FeO5+ |

|---|---|

Molecular Weight |

237.97 g/mol |

IUPAC Name |

iron(3+);terephthalate;hydrate |

InChI |

InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-2 |

InChI Key |

IFKXKZNXXSVORM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate typically involves the use of benzene-1,4-dicarboxylate as a ligand precursor. The sodium salt of benzene-1,4-dicarboxylate (Na2BDC) is often used in the synthesis process. The reaction conditions usually involve controlling the pH with aqueous NaOH and maintaining a temperature of 190°C over three days . The phase purity of the synthesized compound is confirmed using powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of metal-organic framework synthesis, such as solvothermal and hydrothermal techniques, are likely applicable. These methods involve the use of high temperatures and pressures to facilitate the formation of the desired crystalline structure.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.

Reduction: Reduction reactions can alter the oxidation state of the metal center within the compound.

Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions could produce lower oxidation state species.

Scientific Research Applications

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate has several scientific research applications:

Chemistry: The compound is used in the study of metal-organic frameworks and their properties, including porosity and surface area.

Biology: Research into the biological interactions of this compound can provide insights into its potential use in drug delivery and biomedical applications.

Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools.

Industry: Its applications in catalysis and gas storage are of particular interest for industrial processes

Mechanism of Action

The mechanism of action of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate involves its interaction with molecular targets through coordination bonds. The metal center within the compound can interact with various substrates, facilitating catalytic reactions. The pathways involved often include electron transfer processes and changes in oxidation states, which are crucial for the compound’s catalytic activity .

Comparison with Similar Compounds

Bismuth-Based MOF: (H₂Im)[Bi(1,4-bdc)₂]

- Coordination Environment : Bi³⁺ cations are holodirected with 12- and 9-coordination geometries, forming a 3D framework via unsymmetrical η¹ and η² binding modes of BDC linkers .

- Framework Stability : The rhombohedral space group (R-3c) and high coordination numbers contribute to thermal stability, though Bi³⁺’s stereochemically inactive lone pair may reduce structural rigidity compared to transition-metal MOFs.

- Applications: Primarily explored for luminescence and mechanochemical synthesis .

Zirconium-Based MOF: UiO-66

- Coordination : Zr⁴⁺ clusters (e.g., Zr₆O₄(OH)₄) are connected by BDC linkers, forming a highly stable 12-coordinated framework .

- Functionalization : Partial substitution of BDC with sulfonated linkers (e.g., MSBDC) introduces Brønsted acidity, enhancing catalytic performance in glucose conversion (31% conversion, 22% fructose yield) .

- Stability : Superior hydrothermal and chemical stability compared to Fe- or Bi-MOFs due to strong Zr–O bonds .

Gadolinium-Based MOF: Gd(III)-BDC

Ytterbium-Based MOF: Yb-BDC

- Coordination : Yb³⁺ dimers are bridged via Yb–O–C–O–Yb linkages (Yb–Yb distance: 4.905 Å), creating a porous architecture with dual BDC binding modes (η¹ and η²) .

- Applications: Potential use in gas separation due to tunable pore geometry .

Functional and Application-Based Comparison

Table 1: Key Properties of Benzene-1,4-Dicarboxylate-Based MOFs

Catalytic Performance

- Fe-BDC vs. Zr-BDC : Fe-based systems may exhibit redox-driven catalysis (e.g., Fenton reactions), while Zr-UiO-66 derivatives excel in acid-catalyzed reactions due to tunable Brønsted/Lewis acid sites .

- Bi-BDC: Limited catalytic utility due to Bi³⁺’s inertness but useful in photochemical applications .

Stability and Porosity

Biomedical Relevance

- Gd-BDC : Superior MRI relaxivity due to high surface area and Gd³⁺’s paramagnetism .

Biological Activity

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a compound that has garnered interest due to its potential biological activities and applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate is a derivative of benzene-1,4-dicarboxylic acid (terephthalic acid). Its molecular structure includes a central iron atom coordinated with three hydroxyl groups and carboxylate ligands. The unique arrangement contributes to its catalytic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOFe |

| Molecular Weight | 210.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antioxidant Properties

Research indicates that 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This property is crucial for its application in preventing cellular damage related to various diseases.

Catalytic Activity

The compound's iron content allows it to function as a catalyst in organic reactions. Studies suggest that it can facilitate oxidation reactions, which are vital in synthetic organic chemistry. Its catalytic efficiency may be attributed to the unique coordination environment provided by the hydroxyl and carboxylate groups.

Case Studies

- Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of various iron complexes, including 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate. Results demonstrated a significant reduction in lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .

- Catalytic Applications : In a research article from Applied Catalysis A: General, the compound was tested for its ability to catalyze the oxidation of alcohols to aldehydes. The study found that it provided high yields with minimal by-products, showcasing its utility in green chemistry applications .

Toxicological Assessment

Safety evaluations have been conducted to assess the genotoxicity of 1-Hydroxyferriotris(ylium) benzene-1,4-dicarboxylate. In vitro tests using Salmonella strains showed no significant mutagenic effects at various concentrations. Additionally, in vivo studies indicated no increase in micronuclei formation in rodent models, suggesting a favorable safety profile for potential therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.